Methyl 8-methoxyindolizine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde to form the indolizine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis procedures to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and functional group modifications under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Methyl 8-methoxyindolizine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The molecular interactions often involve hydrogen bonding, π-π interactions, and electrostatic interactions with the active site of the target enzyme .
Comparison with Similar Compounds
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate: Known for its COX-2 inhibitory activity.
Ethyl 3-((2-hydroxyethoxy)(phenyl)methyl)indolizine-1-carboxylate: Another indolizine derivative with potential biological activities.
Uniqueness: Methyl 8-methoxyindolizine-7-carboxylate is unique due to its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 8-methoxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-8(11(13)15-2)5-7-12-6-3-4-9(10)12/h3-7H,1-2H3 |
InChI Key |
QNXQBZMOUAHXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC=C2)C(=O)OC |
Origin of Product |
United States |
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